molecular formula C9H8N2O3 B8801070 5-Methoxy-2-methyl-4-nitrobenzonitrile

5-Methoxy-2-methyl-4-nitrobenzonitrile

Cat. No. B8801070
M. Wt: 192.17 g/mol
InChI Key: NRJWNFQMZBQCRT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-methyl-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-methoxy-2-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,1-2H3

InChI Key

NRJWNFQMZBQCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-methoxy-2-methyl-4-nitroaniline (4.9 g, 26.8 mmol) in a mixture of acetone (17.5 mL) and water (19 mL) at 0° C. was added conc. HCl (5.6 mL). A solution of sodium nitrite (2.25 g, 32.6 mmol) in water (7.5 mL) was added dropwise and the mixture was allowed to stir at 0° C. for 30 min. The mixture was then added dropwise to a mixture of copper cyanide (3.75 g, 42 mmol) and sodium cyanide (5.5 g, 112 mmol) in water (25 mL) and EtOAc (12.5 mL). The mixture was allowed to stir at RT for 2 h and then water (50 mL) was added. The mixture was extracted with EtOAc (3×100 mL) and the combined organic fractions were washed with 2 M NaOH(aq) (50 mL) and brine (50 mL). The organic fraction was passed through a hydrophobic frit and the solvent was removed in vacuo. The residue was triturated with iso-hexane and dried to give 5-methoxy-2-methyl-4-nitrobenzonitrile (4.62 g, 90%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M]−=192 at 3.19 min. 1H NMR (400 MHz, CDCl3): δ 7.72 (s, 1H), 7.31 (s, 1H), 3.98 (s, 3H), 2.55 (s, 3H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
3.75 g
Type
reactant
Reaction Step Five
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Five

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